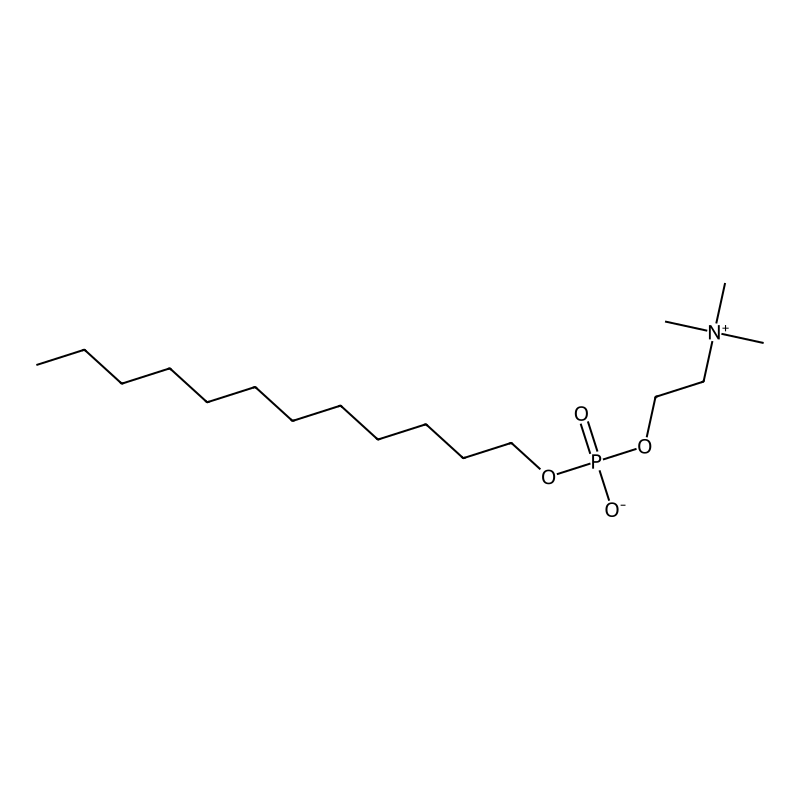Dodecylphosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Membrane Protein Research
- Solubilization and Purification: DPC is a mild detergent commonly used to solubilize and purify membrane proteins. These proteins are essential components of cells and play crucial roles in various biological processes. However, they are often difficult to study due to their hydrophobic nature. DPC's amphipathic structure, with a hydrophilic head group and a hydrophobic tail, allows it to mimic the natural environment of membrane proteins and gently extract them from cell membranes. This facilitates their purification and subsequent analysis using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) [1, 2].
- Membrane Mimetic Systems: DPC can self-assemble into structures called micelles, which resemble the lipid bilayer structure of cell membranes. These micelles can be used as model systems to study the behavior and function of membrane proteins in a controlled environment. Researchers can manipulate the composition and properties of DPC micelles to mimic specific aspects of the cellular membrane [2].
Other Applications
- Amyloid Fibril Formation: DPC micelles have been shown to induce the formation of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases. This property allows researchers to study the process of amyloid fibril formation in vitro and develop strategies to prevent it [3].
- Paracellular Permeability Enhancement: Dodecylphosphocholine can increase the permeability of cell membranes to hydrophilic compounds by modulating tight junctions. This property has potential applications in drug delivery, where DPC could be used to facilitate the passage of therapeutic drugs across cell barriers [4].
Note
The numbers in brackets correspond to the following references:
Dodecylphosphocholine is a synthetic phospholipid and a non-ionic detergent widely used in biochemistry and molecular biology. It consists of a dodecyl (twelve-carbon) hydrophobic tail and a phosphocholine head group, making it amphiphilic. This structure allows dodecylphosphocholine to form micelles in aqueous solutions, which are spherical aggregates that facilitate the solubilization of membrane proteins and other hydrophobic compounds. Dodecylphosphocholine is particularly valued for its ability to mimic biological membranes, providing a model system for studying membrane-associated phenomena and protein interactions .
Dodecylphosphocholine exhibits notable biological activities, particularly in the context of membrane interactions. It has been shown to influence the structure and dynamics of membrane proteins, enhancing their solubility for analytical techniques such as nuclear magnetic resonance spectroscopy. Furthermore, studies indicate that dodecylphosphocholine can modulate the activity of antimicrobial peptides by facilitating their interaction with lipid membranes . Its ability to form stable micelles makes it useful in drug delivery systems and as a vehicle for therapeutic agents.
The synthesis of dodecylphosphocholine typically involves the reaction of dodecanol with phosphochloric acid followed by quaternization with choline. The general steps include:
- Formation of Dodecyl Phosphate: Reacting dodecanol with phosphoric acid to form dodecyl phosphate.
- Quaternization: Treating dodecyl phosphate with choline chloride to yield dodecylphosphocholine.
- Purification: The product is then purified through techniques such as chromatography to remove unreacted materials and byproducts .
Dodecylphosphocholine has several applications across various fields:
- Biochemical Research: It is extensively used as a detergent for solubilizing membrane proteins for structural studies.
- Nuclear Magnetic Resonance Spectroscopy: Dodecylphosphocholine micelles serve as model membranes in solution NMR studies, aiding in the analysis of protein-lipid interactions .
- Drug Delivery: Its ability to encapsulate hydrophobic drugs makes it a candidate for drug delivery systems.
- Antimicrobial Studies: It is utilized in studying the interaction of antimicrobial peptides with membranes .
Research on the interactions of dodecylphosphocholine reveals its significant role in modulating protein dynamics and stability. Molecular dynamics simulations have shown that dodecylphosphocholine micelles can stabilize peptide conformations during binding events. For instance, studies have demonstrated that antimicrobial peptides exhibit enhanced binding affinity to dodecylphosphocholine micelles compared to free forms, highlighting its role in facilitating peptide-membrane interactions . Additionally, dodecylphosphocholine has been shown to influence the conformational states of proteins through hydrophobic interactions and micelle formation.
Dodecylphosphocholine shares structural similarities with several other surfactants and phospholipids. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Sodium Dodecyl Sulfate | Anionic detergent | Stronger ionic interactions; widely used in SDS-PAGE |
| Triton X-100 | Non-ionic detergent | Polyethylene glycol-based; milder than dodecylphosphocholine |
| Octadecylphosphocholine | Phospholipid | Longer hydrophobic tail; affects membrane fluidity differently |
| Phosphatidylcholine | Natural phospholipid | Major component of biological membranes; more complex structure |
Dodecylphosphocholine is unique due to its specific amphiphilic properties that allow it to stabilize proteins effectively while mimicking biological membranes without introducing strong ionic interactions that could denature proteins .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Wikipedia
Dates
2: Stephenson BC, Beers K, Blankschtein D. Complementary use of simulations and molecular-thermodynamic theory to model micellization. Langmuir. 2006 Feb 14;22(4):1500-13. Review. PubMed PMID: 16460068.
3: Lee BL, Sykes BD, Fliegel L. Structural and functional insights into the cardiac Na⁺/H⁺ exchanger. J Mol Cell Cardiol. 2013 Aug;61:60-7. doi: 10.1016/j.yjmcc.2012.11.019. Epub 2012 Dec 7. Review. PubMed PMID: 23220151.
4: Craik DJ, Daly NL. NMR as a tool for elucidating the structures of circular and knotted proteins. Mol Biosyst. 2007 Apr;3(4):257-65. Epub 2007 Jan 25. Review. PubMed PMID: 17372654.
5: Reingewertz TH, Shalev DE, Friedler A. Structural disorder in the HIV-1 Vif protein and interaction-dependent gain of structure. Protein Pept Lett. 2010 Aug;17(8):988-98. Review. PubMed PMID: 20450485.
6: Neale C, Ghanei H, Holyoake J, Bishop RE, Privé GG, Pomès R. Detergent-mediated protein aggregation. Chem Phys Lipids. 2013 Apr;169:72-84. doi: 10.1016/j.chemphyslip.2013.02.005. Epub 2013 Mar 4. Review. PubMed PMID: 23466535; PubMed Central PMCID: PMC5007131.
7: Mäler L. Solution NMR studies of cell-penetrating peptides in model membrane systems. Adv Drug Deliv Rev. 2013 Jul;65(8):1002-11. doi: 10.1016/j.addr.2012.10.011. Epub 2012 Nov 6. Review. PubMed PMID: 23137785.








